molecular formula C24H21N3O7S B11217640 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3-methyl-4-nitrobenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3-methyl-4-nitrobenzoate

Cat. No.: B11217640
M. Wt: 495.5 g/mol
InChI Key: CHILATWSXCMIEL-UHFFFAOYSA-N
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Description

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole ring, a methoxyaniline moiety, and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3-methyl-4-nitrobenzoate typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the reaction of o-aminothiophenol with sulfur and an oxidizing agent.

    Attachment of the Methoxyaniline Moiety: The methoxyaniline group is introduced via a nucleophilic substitution reaction, where the benzisothiazole intermediate reacts with a methoxyaniline derivative.

    Esterification: The final step involves the esterification of the intermediate with 3-methyl-4-nitrobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the benzoate ester can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, inducing cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-1,2-benzothiazole 1,1-dioxide: Similar structure but with an ethoxy group instead of a methoxyaniline moiety.

    4-Hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)benzisothiazole: Contains a hydroxy group and a thiazole ring.

Uniqueness

2-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-2-methoxyanilino]ethyl 3-methyl-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyaniline moiety and the nitrobenzoate ester distinguishes it from other benzisothiazole derivatives, potentially leading to unique applications and mechanisms of action.

Properties

Molecular Formula

C24H21N3O7S

Molecular Weight

495.5 g/mol

IUPAC Name

2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)-2-methoxyanilino)ethyl 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C24H21N3O7S/c1-16-15-17(11-12-19(16)27(29)30)24(28)34-14-13-26(20-8-4-5-9-21(20)33-2)23-18-7-3-6-10-22(18)35(31,32)25-23/h3-12,15H,13-14H2,1-2H3

InChI Key

CHILATWSXCMIEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCCN(C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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